

"synthesis of 2-(4-Bromothiophen-2-yl)-1,3-dioxolane"

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Compound of Interest

Compound Name: 2-(4-Bromothiophen-2-yl)-1,3-dioxolane

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An In-depth Technical Guide to the Synthesis of **2-(4-Bromothiophen-2-yl)-1,3-dioxolane**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **2-(4-Bromothiophen-2-yl)-1,3-dioxolane**, a key intermediate in various synthetic pathways. The document details the chemical reaction, experimental procedures, and relevant data, presented in a clear and structured format to aid researchers in its preparation and application.

Overview and Reaction Principle

The synthesis of **2-(4-Bromothiophen-2-yl)-1,3-dioxolane** is achieved through the protection of the aldehyde group of 4-bromo-2-thiophenecarboxaldehyde as a cyclic acetal. This is accomplished by reacting the aldehyde with ethylene glycol in the presence of an acid catalyst. The formation of the 1,3-dioxolane ring is a reversible reaction. To drive the equilibrium towards the product, the water generated during the reaction is continuously removed, typically through azeotropic distillation using a Dean-Stark apparatus.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Properties of the Starting Material

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C/mmHg)
4-Bromo-2-thiophenecarboxaldehyde	18791-75-8	C ₅ H ₃ BrOS	191.05	44-46	114-115 / 11

Table 2: Properties of the Final Product

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity
2-(4-Bromothiophen-2-yl)-1,3-dioxolane	58267-85-9	C ₇ H ₇ BrO ₂ S	235.10	≥97% ^[1] or 98% ^[2]

Detailed Experimental Protocol

The following protocol is based on a well-established procedure for the synthesis of analogous aryl-substituted 1,3-dioxolanes^[3].

Reagents and Materials:

- 4-Bromo-2-thiophenecarboxaldehyde
- Ethylene glycol (1.3 equivalents)
- p-Toluenesulfonic acid (catalytic amount, e.g., 0.01 equivalents)
- Toluene
- 10% aqueous sodium hydroxide solution

- Deionized water
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Equipment:

- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator

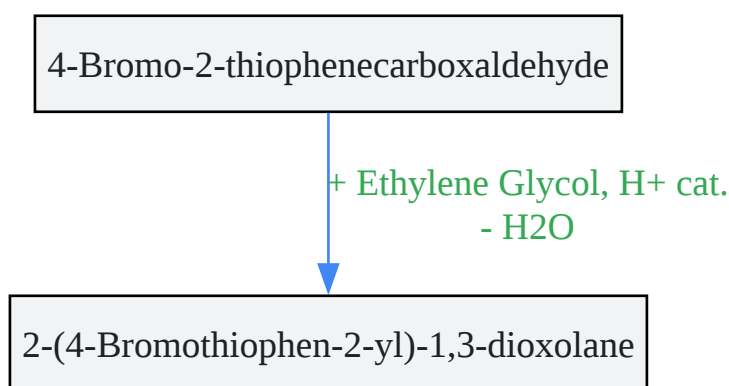
Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-bromo-2-thiophenecarboxaldehyde, 1.3 equivalents of ethylene glycol, and a catalytic amount of p-toluenesulfonic acid.
- Add a sufficient volume of toluene to dissolve the reactants and allow for efficient reflux.
- Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to distill, and water will be collected in the Dean-Stark trap.
- Continue refluxing until no more water is collected in the trap, indicating the completion of the reaction. This typically takes several hours to a couple of days[3].
- Allow the reaction mixture to cool to room temperature.
- Transfer the mixture to a separatory funnel and wash sequentially with 10% aqueous sodium hydroxide solution, deionized water, and brine[3].

- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- The product can be further purified by vacuum distillation if necessary. A yield of over 60% can be expected based on analogous reactions[3].

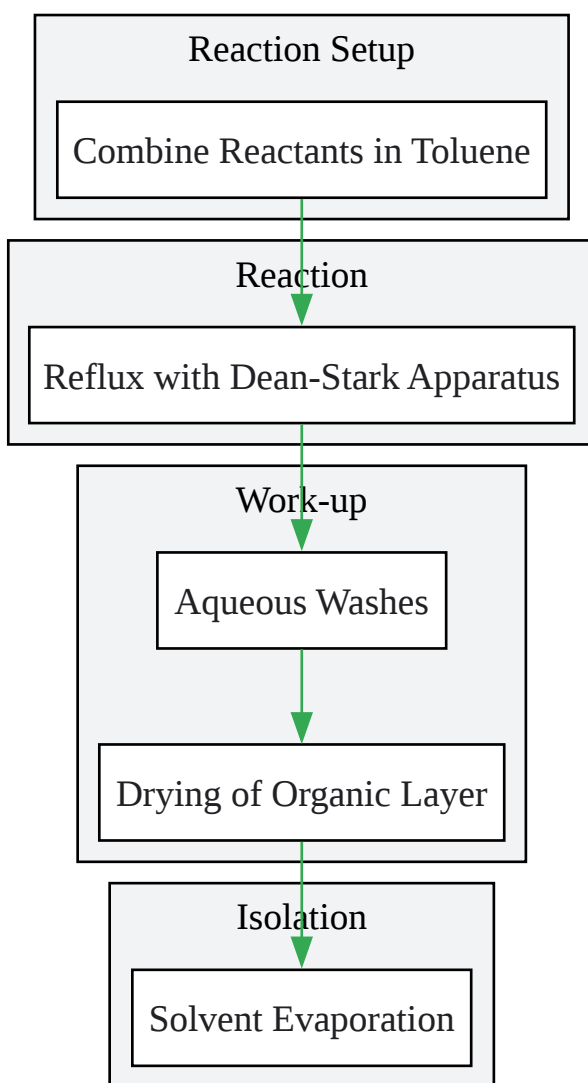
Visualized logical relationships

The following diagrams illustrate the synthesis pathway and the experimental workflow.



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Caption: Synthesis of **2-(4-Bromothiophen-2-yl)-1,3-dioxolane**.



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Caption: Experimental workflow for the synthesis.

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